

An In-depth Technical Guide to 1-Bromo-4-(phenylsulfonyl)benzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-Bromo-4-(phenylsulfonyl)benzene
Cat. No.:	B1266061

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analytical characterization of **1-Bromo-4-(phenylsulfonyl)benzene**. Detailed experimental protocols for its synthesis, purification, and analysis are included, along with a representative reaction workflow, making this a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Molecular Structure and Properties

1-Bromo-4-(phenylsulfonyl)benzene is an aromatic sulfone containing a bromine atom and a phenylsulfonyl group attached to a central benzene ring in a para substitution pattern. This structure makes it a useful intermediate in organic synthesis, particularly in cross-coupling reactions where the bromine atom can be readily substituted.

Molecular Diagrams

The molecular structure of **1-Bromo-4-(phenylsulfonyl)benzene** can be represented in two dimensions as follows:

Caption: 2D Molecular Structure of **1-Bromo-4-(phenylsulfonyl)benzene**.

Physicochemical Properties

A summary of the key physicochemical properties of **1-Bromo-4-(phenylsulfonyl)benzene** is presented in the table below. This data is essential for its handling, storage, and application in chemical reactions.

Property	Value
Molecular Formula	C ₁₂ H ₉ BrO ₂ S
Molecular Weight	297.17 g/mol [1][2]
CAS Number	23038-36-0[1][2]
Appearance	Off-white to light brown solid
Purity	>98% (typical)
Melting Point	150-154 °C
Boiling Point	462.9±35.0 °C at 760 mmHg
Density	1.6±0.1 g/cm ³

Experimental Protocols

This section provides detailed protocols for the synthesis, purification, and analytical characterization of **1-Bromo-4-(phenylsulfonyl)benzene**.

Synthesis

A common and efficient method for the synthesis of **1-Bromo-4-(phenylsulfonyl)benzene** is through the oxidation of the corresponding sulfide, 4-bromodiphenyl sulfide.

Protocol: Oxidation of 4-Bromodiphenyl Sulfide

- Materials:
 - 4-Bromodiphenyl sulfide
 - Hydrogen peroxide (30% aqueous solution)
 - Glacial acetic acid

- Sodium sulfite
- Dichloromethane
- Anhydrous sodium sulfate
- Ethanol
- Procedure:
 - In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromodiphenyl sulfide (1 equivalent) in glacial acetic acid.
 - Slowly add a stoichiometric excess of 30% hydrogen peroxide (approximately 2.2-2.5 equivalents) to the stirred solution.
 - Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, cool the reaction mixture to room temperature.
 - Quench any excess peroxide by the slow addition of a saturated aqueous solution of sodium sulfite until a negative test with starch-iodide paper is achieved.
 - Extract the product into dichloromethane (3 x volume of the reaction mixture).
 - Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude **1-Bromo-4-(phenylsulfonyl)benzene** can be purified by recrystallization.

Protocol: Recrystallization

- Procedure:

- Dissolve the crude product in a minimal amount of hot ethanol.
- If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly boiled and then filtered hot to remove the charcoal.
- Allow the hot, clear solution to cool slowly to room temperature.
- Further cool the flask in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold ethanol.
- Dry the crystals in a vacuum oven.

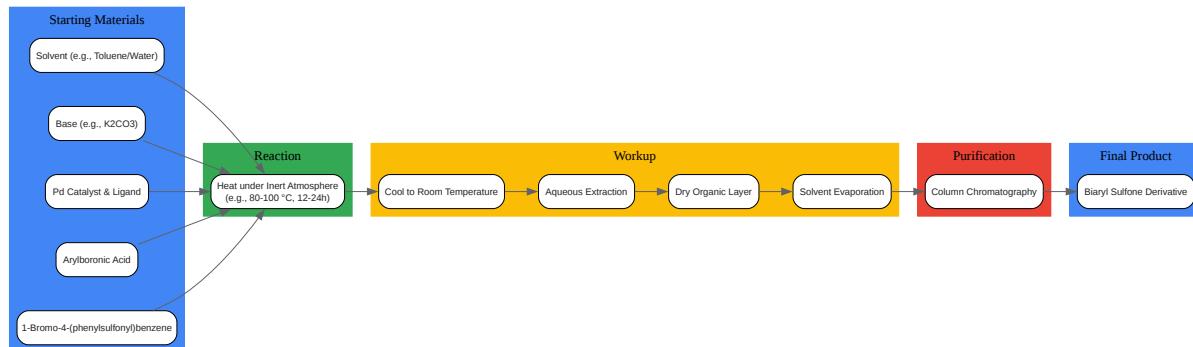
Analytical Characterization

The identity and purity of the synthesized **1-Bromo-4-(phenylsulfonyl)benzene** should be confirmed using standard analytical techniques.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 10-20 mg of the purified solid.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl_3), in a clean, dry NMR tube.
 - Ensure the sample is fully dissolved; if not, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.
- Data Acquisition:
 - ^1H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. The expected spectrum will show signals in the aromatic region (typically δ 7.0-8.0 ppm).
 - ^{13}C NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy


- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind approximately 1-2 mg of the purified solid with about 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle.
 - Place a small amount of the resulting fine powder into a pellet press and apply pressure to form a thin, transparent pellet.
- Data Acquisition:
 - Record the spectrum over the range of 4000-400 cm^{-1} .
 - Characteristic peaks for the sulfonyl group (S=O stretching) are expected around 1325 and 1155 cm^{-1} . Aromatic C-H and C=C stretching vibrations will also be present.

Applications in Organic Synthesis: A Suzuki Coupling Workflow

1-Bromo-4-(phenylsulfonyl)benzene is a valuable building block for the synthesis of more complex molecules via cross-coupling reactions. The following section details a representative Suzuki-Miyaura coupling reaction and its experimental workflow.

Reaction Scheme and Workflow

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the aryl bromide and an organoboron compound, catalyzed by a palladium complex.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the Suzuki coupling of **1-Bromo-4-(phenylsulfonyl)benzene**.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established methods for the Suzuki-Miyaura coupling of aryl bromides.

- Materials:
 - 1-Bromo-4-(phenylsulfonyl)benzene** (1.0 equivalent)

- Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equivalents)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) (0.02 equivalents)
- Triphenylphosphine (PPh_3) (0.04 equivalents)
- Potassium carbonate (K_2CO_3) (2.0 equivalents)
- Toluene
- Water
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography

• Procedure:

- To a round-bottom flask, add **1-Bromo-4-(phenylsulfonyl)benzene**, the arylboronic acid, and potassium carbonate.
- Add toluene and water to the flask.
- Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
- Add palladium(II) acetate and triphenylphosphine to the reaction mixture under an inert atmosphere.
- Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC.
- Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and then with brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford the biaryl sulfone product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. eng.uc.edu [eng.uc.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Bromo-4-(phenylsulfonyl)benzene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1266061#1-bromo-4-phenylsulfonyl-benzene-molecular-structure-and-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com